molecular formula C7H10N2O3 B13477527 Ethyl 5-(aminomethyl)oxazole-4-carboxylate

Ethyl 5-(aminomethyl)oxazole-4-carboxylate

Cat. No.: B13477527
M. Wt: 170.17 g/mol
InChI Key: JOVLJKGOAODDGJ-UHFFFAOYSA-N
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Description

Ethyl 5-(aminomethyl)oxazole-4-carboxylate is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(aminomethyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the cyclization of α,β-acetylenic oximes catalyzed by AuCl3, which leads to substituted oxazoles under moderate reaction conditions . Another approach involves the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(aminomethyl)oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction could produce various aminomethyl-substituted oxazoles.

Scientific Research Applications

Ethyl 5-(aminomethyl)oxazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-(aminomethyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Ethyl 5-(aminomethyl)oxazole-4-carboxylate can be compared with other oxazole derivatives:

    Aleglitazar: An antidiabetic compound containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.

    Oxaprozin: A COX-2 inhibitor that includes an oxazole ring.

These compounds share the oxazole core but differ in their specific substituents and biological activities, highlighting the versatility and importance of the oxazole scaffold in medicinal chemistry.

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

ethyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C7H10N2O3/c1-2-11-7(10)6-5(3-8)12-4-9-6/h4H,2-3,8H2,1H3

InChI Key

JOVLJKGOAODDGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC=N1)CN

Origin of Product

United States

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